
Dspe-peg14-cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG14-COOH typically involves the conjugation of DSPE with PEG through a series of chemical reactions. The process begins with the activation of the carboxyl group of PEG using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). This activated PEG is then reacted with DSPE to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The product is typically purified using techniques such as column chromatography and characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
DSPE-PEG14-COOH can undergo various chemical reactions, including:
Oxidation: The PEG chain can be oxidized under specific conditions.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The carboxyl group can participate in substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Coupling agents like DCC or EDC are used to facilitate the formation of amides or esters.
Major Products Formed
Oxidation: Oxidized PEG derivatives.
Reduction: PEG derivatives with alcohol groups.
Substitution: Amides or esters formed from the reaction of the carboxyl group.
Scientific Research Applications
DSPE-PEG14-COOH has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and stabilizer in various chemical reactions.
Biology: Employed in the formation of liposomes for drug delivery and gene therapy.
Medicine: Utilized in the development of targeted drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the creation of functional coatings and new materials with improved properties .
Mechanism of Action
DSPE-PEG14-COOH exerts its effects primarily through its ability to form micelles and liposomes. The hydrophobic DSPE segment interacts with lipid bilayers, while the hydrophilic PEG chain extends into the aqueous environment, providing steric stabilization and preventing aggregation. This amphiphilic nature allows for the encapsulation and delivery of hydrophobic drugs, improving their solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
DSPE-PEG-COOH: Similar structure but with different PEG chain lengths.
DSPE-PEG2000: Another variant with a PEG chain of 2000 molecular weight.
DSPE-PEG5000: A variant with a PEG chain of 5000 molecular weight
Uniqueness
DSPE-PEG14-COOH is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance enhances its ability to form stable micelles and liposomes, making it particularly effective in drug delivery applications .
Properties
Molecular Formula |
C73H142NO26P |
|---|---|
Molecular Weight |
1480.9 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C73H142NO26P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-71(77)97-67-69(100-72(78)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)68-99-101(80,81)98-38-36-74-73(79)96-66-65-95-64-63-94-62-61-93-60-59-92-58-57-91-56-55-90-54-53-89-52-51-88-50-49-87-48-47-86-46-45-85-44-43-84-42-41-83-40-39-82-37-35-70(75)76/h69H,3-68H2,1-2H3,(H,74,79)(H,75,76)(H,80,81) |
InChI Key |
FWZDXQXMDAFXLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate](/img/structure/B15073683.png)
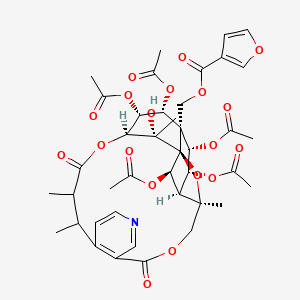

![(5S,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-8,10,14-trimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15073704.png)

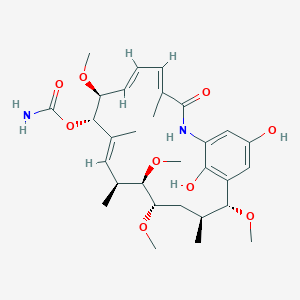
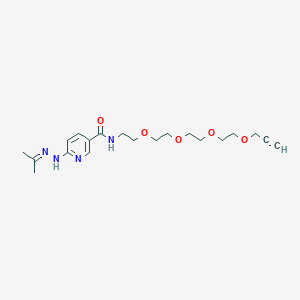
![undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B15073720.png)
![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B15073728.png)
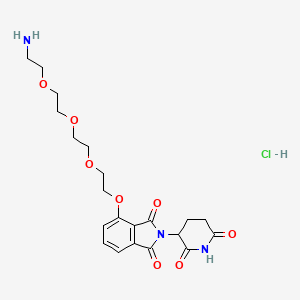

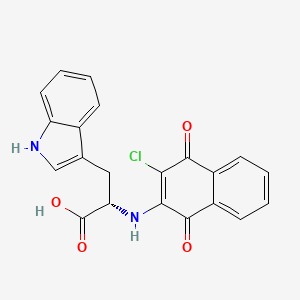
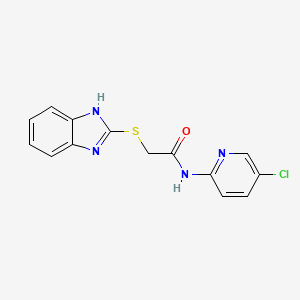
![(1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B15073793.png)
